N-(2-(((2S,5S)-2,5-Diphenylpyrrolidin-1-yl)imino)ethyl)formamide
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Overview
Description
N-(2-(((2S,5S)-2,5-Diphenylpyrrolidin-1-yl)imino)ethyl)formamide: is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(((2S,5S)-2,5-Diphenylpyrrolidin-1-yl)imino)ethyl)formamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a series of reactions, including the condensation of appropriate precursors.
Introduction of Diphenyl Groups: The diphenyl groups are introduced via substitution reactions, often using reagents such as phenyl halides.
Formation of the Imino Group: The imino group is formed through the reaction of the pyrrolidine derivative with an appropriate amine.
Formylation: The final step involves the formylation of the imino group to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(((2S,5S)-2,5-Diphenylpyrrolidin-1-yl)imino)ethyl)formamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl groups, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other electrophiles under various conditions, including the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-(((2S,5S)-2,5-Diphenylpyrrolidin-1-yl)imino)ethyl)formamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-(((2S,5S)-2,5-Diphenylpyrrolidin-1-yl)imino)ethyl)formamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-tert-butanesulfinamide: Used in the synthesis of N-heterocycles via sulfinimines.
tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate: Another compound with a similar structural motif.
Uniqueness
N-(2-(((2S,5S)-2,5-Diphenylpyrrolidin-1-yl)imino)ethyl)formamide is unique due to its specific combination of a pyrrolidine ring with diphenyl groups and an iminoethyl formamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C19H21N3O |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-[(2E)-2-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]iminoethyl]formamide |
InChI |
InChI=1S/C19H21N3O/c23-15-20-13-14-21-22-18(16-7-3-1-4-8-16)11-12-19(22)17-9-5-2-6-10-17/h1-10,14-15,18-19H,11-13H2,(H,20,23)/b21-14+/t18-,19-/m0/s1 |
InChI Key |
IAJOWBQODYWQKY-NYJBXQQLSA-N |
Isomeric SMILES |
C1C[C@H](N([C@@H]1C2=CC=CC=C2)/N=C/CNC=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CC(N(C1C2=CC=CC=C2)N=CCNC=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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